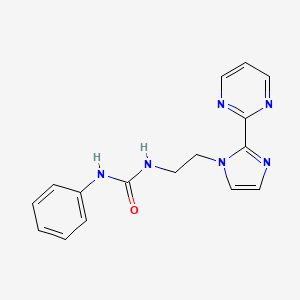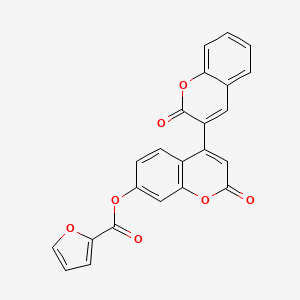![molecular formula C23H26N2O4 B2992672 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one CAS No. 847181-00-4](/img/structure/B2992672.png)
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one, commonly known as CUDC-305, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a member of the chromenone family of compounds and has shown promising results in preclinical studies.
作用机制
CUDC-305 inhibits several important cancer pathways, including the PI3K/Akt/mTOR pathway, the EGFR pathway, and the HDAC pathway. It does this by binding to specific proteins involved in these pathways, such as PI3K, Akt, mTOR, EGFR, and HDAC. By inhibiting these pathways, CUDC-305 can prevent cancer cells from growing and dividing, and can also induce cell death in cancer cells.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis (programmed cell death) in cancer cells. It can also inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, CUDC-305 has been shown to enhance the activity of other cancer drugs, such as paclitaxel and gemcitabine.
实验室实验的优点和局限性
One advantage of CUDC-305 is that it has demonstrated potent antitumor activity in a variety of cancer cell lines, making it a promising candidate for further study in animal models and clinical trials. Another advantage is that it has been shown to enhance the activity of other cancer drugs, which could potentially lead to more effective cancer treatments. One limitation of CUDC-305 is that it has not yet been studied extensively in animal models or clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for the study of CUDC-305. One direction is to further investigate its safety and efficacy in animal models and clinical trials. Another direction is to study its potential use in combination with other cancer drugs, such as paclitaxel and gemcitabine. Additionally, further research could be done to better understand the mechanisms of action of CUDC-305 and to identify potential biomarkers that could be used to predict its efficacy in individual patients. Finally, research could be done to develop more potent and selective inhibitors of the cancer pathways targeted by CUDC-305.
合成方法
The synthesis of CUDC-305 involves several steps, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one in the presence of triethylamine to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with 4-ethylpiperazine in the presence of trifluoroacetic acid to form the final product.
科学研究应用
CUDC-305 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several important cancer pathways, including the PI3K/Akt/mTOR pathway, the epidermal growth factor receptor (EGFR) pathway, and the histone deacetylase (HDAC) pathway. In preclinical studies, CUDC-305 has demonstrated potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. It has also been shown to enhance the activity of other cancer drugs, such as paclitaxel and gemcitabine.
属性
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)14-19-21(26)9-8-18-22(27)20(15-29-23(18)19)16-4-6-17(28-2)7-5-16/h4-9,15,26H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZFIRTULLBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide](/img/structure/B2992591.png)

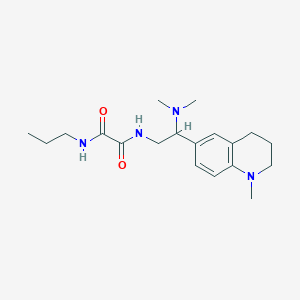
![N-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2992594.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)

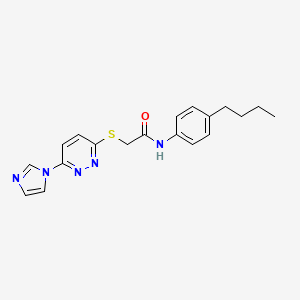
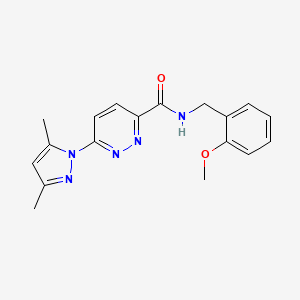
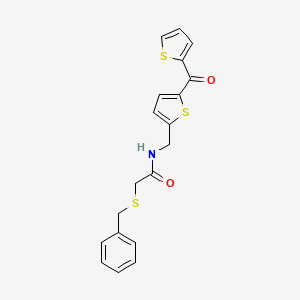

![2-[6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2992606.png)
